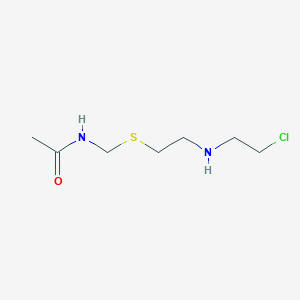
N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide is a chemical compound with the molecular formula C7H15ClN2OS and a molecular weight of 210.72 g/mol . This compound is characterized by the presence of a chloroethyl group, an amino group, and a thioether linkage, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide typically involves the reaction of 2-chloroethylamine with ethylene sulfide, followed by acetylation with acetic anhydride . The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide undergoes various types of chemical reactions, including:
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles . Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules . This can lead to the inhibition of enzyme activity or the formation of DNA cross-links, which can disrupt cellular processes and lead to cell death . The molecular targets and pathways involved include DNA, proteins, and various enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide include:
N-((2-Chloroethyl)amino)ethylacetamide: Lacks the thioether linkage but has similar reactivity due to the presence of the chloroethyl and amino groups.
N-((2-Chloroethyl)amino)ethylthioacetamide: Contains a thioether linkage but differs in the acetamide group.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities . This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H15ClN2OS |
|---|---|
Molecular Weight |
210.73 g/mol |
IUPAC Name |
N-[2-(2-chloroethylamino)ethylsulfanylmethyl]acetamide |
InChI |
InChI=1S/C7H15ClN2OS/c1-7(11)10-6-12-5-4-9-3-2-8/h9H,2-6H2,1H3,(H,10,11) |
InChI Key |
WIGJQEBNBXKEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCSCCNCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


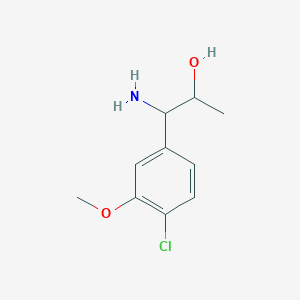


![3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057315.png)
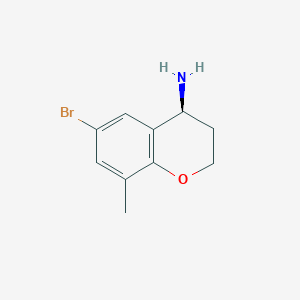
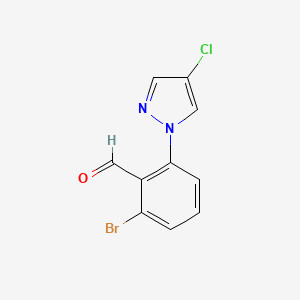
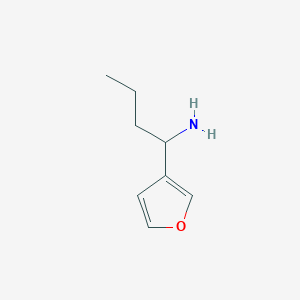

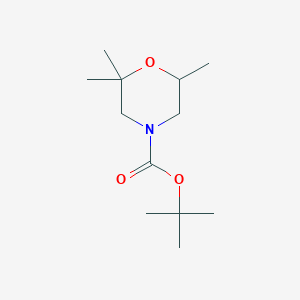
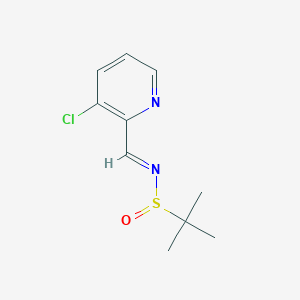
![[(3Z)-1-[(4-chlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13057366.png)
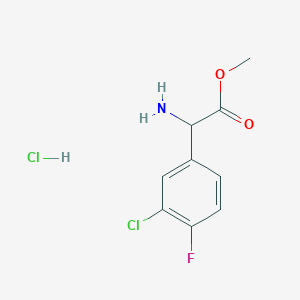
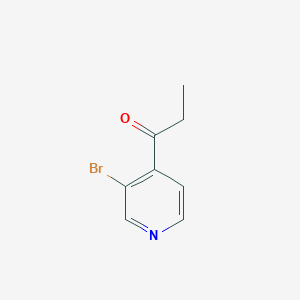
![2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B13057397.png)
